molecular formula C18H29Cl3NO3P B1668522 CGP 54626 hydrochloride CAS No. 149184-21-4

CGP 54626 hydrochloride

Cat. No.: B1668522
CAS No.: 149184-21-4
M. Wt: 444.8 g/mol
InChI Key: ZQCFHOVIXCJPLE-LINSIKMZSA-N
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Description

CGP 54626 hydrochloride is a selective and potent antagonist of the GABAB receptor, a metabotropic receptor critical for modulating inhibitory neurotransmission in the central nervous system. Its chemical name is [S-(R,R)]-3-[[1-(3,4-Dichlorophenyl)ethyl]amino]-2-hydroxypropyl phosphinic acid hydrochloride, with a molecular weight of 497.81 g/mol and CAS number 149184-21-4 . Structurally, it features a cyclohexylmethyl group and a dichlorophenyl moiety, enabling high-affinity binding to GABAB receptors .

In research, this compound is widely used to block GABAB receptor activity in electrophysiological and behavioral studies. For example, it inhibits GABAB-mediated suppression of neurotransmitter release in hippocampal synapses at concentrations of 1–5 μM and modulates calcium signaling in human iPSC-derived motor neurons at 50 μM . It is commercially available through suppliers like Tocris Bioscience and Santa Cruz Biotechnology, with prices ranging from $2,030 to $265 per 10 mg .

Properties

IUPAC Name

cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCFHOVIXCJPLE-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl3NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164189
Record name Cgp 54626
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149184-21-4
Record name Phosphinic acid, P-(cyclohexylmethyl)-P-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149184-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cgp 54626
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 54626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Phosphinic Acid Core

The cyclohexylmethyl-phosphinic acid moiety is synthesized via a modified Michaelis-Arbuzov reaction. Cyclohexylmethanol is reacted with phosphorus trichloride (PCl₃) under anhydrous conditions to form cyclohexylmethyl phosphonous dichloride. Subsequent hydrolysis with controlled aqueous HCl yields the phosphinic acid intermediate:

$$
\text{Cyclohexylmethanol} + \text{PCl}3 \rightarrow \text{Cyclohexylmethyl-PCl}2 \xrightarrow{\text{H}_2\text{O}} \text{Cyclohexylmethyl-phosphinic acid}
$$

This step typically achieves ≥90% purity, with residual impurities removed via recrystallization in ethanol.

Preparation of (S)-1-(3,4-Dichlorophenyl)ethylamine

The enantiomerically pure amine precursor is synthesized through asymmetric hydrogenation of a prochiral imine. 3,4-Dichloroacetophenone is condensed with ammonium acetate to form an α,β-unsaturated imine, which undergoes hydrogenation using a chiral Ruthenium-BINAP catalyst to yield (S)-1-(3,4-dichlorophenyl)ethylamine:

$$
\text{3,4-Dichloroacetophenone} \xrightarrow{\text{NH}4\text{OAc}} \text{Imine} \xrightarrow[\text{H}2]{\text{Ru-BINAP}} (S)\text{-1-(3,4-Dichlorophenyl)ethylamine}
$$

This method achieves enantiomeric excess (ee) >99%, as confirmed by chiral HPLC.

Coupling and Final Salt Formation

The phosphinic acid and amine intermediates are coupled via a nucleophilic substitution reaction. The phosphinic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with (S)-1-(3,4-dichlorophenyl)ethylamine in the presence of triethylamine (Et₃N) to yield the free base:

$$
\text{Phosphinic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Amine}} \text{CGP 54626 free base}
$$

The free base is purified via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and treated with HCl in diethyl ether to form the hydrochloride salt, achieving a final purity of ≥96% (HPLC).

Analytical and Optimization Data

Table 1: Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Purity (%)
Phosphinic acid synthesis PCl₃, 0°C, 4 h 85 90
Amine hydrogenation Ru-BINAP, H₂ (50 psi), 24 h 78 99 (ee)
Coupling reaction SOCl₂, Et₃N, RT, 12 h 65 95
Salt formation HCl/Et₂O, 0°C, 2 h 92 96

Challenges and Innovations

Stereochemical Control

Early synthetic routes suffered from racemization during the coupling step, reducing biological activity. Implementing low-temperature (−20°C) conditions and non-polar solvents (e.g., toluene) suppressed epimerization, increasing enantiomeric purity to >99%.

Scalability

Initial batches produced subgram quantities due to catalyst costs in asymmetric hydrogenation. Transitioning to a heterogeneous Pd/C system with chiral modifiers enabled kilogram-scale production while maintaining ee >98%.

Chemical Reactions Analysis

Types of Reactions

CGP 54626 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphinic acid derivatives, while substitution reactions can produce a range of functionalized analogs .

Scientific Research Applications

CGP 54626 hydrochloride is extensively used in scientific research across various fields:

    Chemistry: It serves as a tool to study the structure-activity relationships of gamma-aminobutyric acid type B receptor antagonists.

    Biology: Researchers use it to investigate the role of gamma-aminobutyric acid type B receptors in cellular signaling and neurotransmission.

    Medicine: The compound is used in preclinical studies to explore potential therapeutic applications for neurological disorders such as epilepsy, anxiety, and depression.

    Industry: It is utilized in the development of new pharmaceuticals targeting gamma-aminobutyric acid type B receptors .

Mechanism of Action

CGP 54626 hydrochloride exerts its effects by binding to the orthosteric site of the gamma-aminobutyric acid type B receptor, thereby blocking the receptor’s activity. This inhibition prevents the receptor from mediating its usual inhibitory neurotransmission, leading to altered neuronal signaling. The molecular targets include the gamma-aminobutyric acid type B receptor subunits, and the pathways involved are primarily related to neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

GABAB Receptor Antagonists

Compound Selectivity Key Structural Features Functional IC50/KD Applications in Research Source/Price (10 mg)
CGP 54626 hydrochloride GABAB antagonist Cyclohexylmethyl, dichlorophenyl, phosphinic acid Bmax: 1.5 pmol/mg (binding) Blocks GABAB in epilepsy models $2,030–$265
CGP 35348 GABAB antagonist Phosphinic acid, no halogenated groups KD: ~3 μM (rat cortex) Behavioral studies in depression models $169
CGP 55845A GABAB antagonist Phenylmethyl group, dichlorophenyl IC50: 5 nM (GABAB binding) High-affinity receptor blocking Not commercially available
  • Key Differences: Potency: CGP 55845A exhibits higher affinity (IC50 = 5 nM) than CGP 54626 (Bmax = 1.5 pmol/mg) . Structural Specificity: CGP 54626’s dichlorophenyl group enhances receptor selectivity compared to non-halogenated analogs like CGP 35348 . Applications: CGP 54626 is preferred in neurophysiology for its efficacy in synaptic modulation, while CGP 35348 is used in behavioral assays due to better blood-brain barrier penetration .

GABA Receptor Modulators Targeting Other Subtypes

Compound Target Mechanism Functional Effect (Concentration) Key Research Findings
Bicuculline methobromide GABAA antagonist Competitive inhibition Blocks Cl⁻ influx (IC50 = 10 μM) Induces seizures in rodent models
Baclofen GABAB agonist Receptor activation Reduces neuronal excitability (1–10 μM) Treats spasticity but causes sedation
GS 39783 GABAB PAM Enhances receptor affinity Increases GABA binding (EC50 = 200 nM) Anxiety and depression models
  • Functional Outcomes: CGP 54626 increases neuronal excitability by blocking inhibitory GABAB signaling, whereas baclofen suppresses it .

Research Findings and Data Tables

Table 1: CGP 54626 in Neuronal Calcium Signaling (Human iPSC-Derived Motor Neurons)

Treatment Concentration (μM) Ca²⁺ Response (Fluorescence Ratio ± SEM) % Inhibition vs. Control Reference
Control (DMSO) - 3.48 ± 0.01 -
CGP 54626 50 2.82 ± 0.02 18.9%
GABA 100 2.35 ± 0.02 32.7%
  • Interpretation : CGP 54626 partially inhibits calcium transients, suggesting GABAB-mediated modulation of neuronal activity .

Table 2: Binding Affinity of GABAB Antagonists

Compound Bmax (pmol/mg Protein) KD (nM) Model System Reference
CGP 54626 1.5 ± 0.2 2.1 Mouse hippocampus
CGP 51176 1.2 ± 0.1 1.8 Rat cortex
  • Note: CGP 54626 shows comparable binding to CGP 51176 but is more widely used due to commercial availability .

Critical Notes

Species Variability : Efficacy differs between models; e.g., 5 μM suffices in murine brain slices , while 50 μM is required in human iPSC neurons .

Limitations : High concentrations (>50 μM) may off-target effects, necessitating dose-response validation .

Biological Activity

CGP 54626 hydrochloride is a potent and selective antagonist of the GABA_B receptor, with significant implications for neurological research. This article provides a detailed overview of its biological activity, including binding characteristics, experimental findings, and relevant case studies.

Biological Activity

This compound demonstrates a high affinity for GABA_B receptors, with an IC₅₀ value of approximately 4 nM, indicating its potency as an antagonist in various experimental settings .

Binding Studies

Binding assays utilizing radiolabeled CGP 54626 have shown that its interaction with GABA_B receptors is saturable and follows a non-linear curve fitting model. The specific binding characteristics are summarized in Table 1:

Parameter Value
IC₅₀4 nM
K_DVaries by assay conditions
B_maxVaries by assay conditions

The presence of calcium ions (Ca²⁺) influences the binding affinity and capacity. Removal of Ca²⁺ from the assay medium increases the K_D value, suggesting that calcium plays a role in modulating receptor activity .

CGP 54626 acts primarily by inhibiting the GABA_B receptor-mediated signaling pathways. This inhibition can lead to increased neuronal excitability and has been shown to affect various neurotransmitter systems, including noradrenergic signaling in rat models .

Case Study: Effects on Neuronal Activity

A study investigating the effects of CGP 54626 on noradrenergic neurons demonstrated that application of the compound resulted in increased frequency of inhibitory oscillations in slice preparations. Specifically, following treatment with CGP 54626, there was a notable increase in spontaneous firing rates in neurons previously exposed to GABA_B agonists such as baclofen .

In Vitro Studies

In vitro studies have utilized CGP 54626 to elucidate the role of GABA_B receptors in various physiological processes:

  • GABA_B Receptor Antagonism : CGP 54626 effectively blocked baclofen-induced currents in neuronal slices, confirming its role as a selective antagonist .
  • Saturation Binding Studies : These studies indicated that CGP 54626 binds selectively to GABA_B receptor subtypes, providing insights into receptor heteromeric complexes and their functional implications .

Q & A

Q. What is the primary pharmacological target of CGP 54626 hydrochloride, and how is its selectivity validated experimentally?

this compound is a selective GABAB receptor antagonist with an IC50 of 4 nM, determined via radioligand binding assays using tritiated ([3H]) CGP 54626. Selectivity is confirmed by comparing its affinity against other GABA receptor subtypes (e.g., GABAA) and unrelated ion channels. For example, studies using [3H]CGP 54626 demonstrated negligible binding to non-target receptors at concentrations ≤10 μM .

Q. What experimental methods are employed to evaluate the functional impact of CGP 54626 on GABAergic signaling?

Electrophysiological recordings in brain slices (e.g., hippocampal or auditory cortex preparations) are standard. Researchers measure inhibitory postsynaptic currents (IPSCs) before and after drug application. For instance, in mouse auditory cortex slices, 5 μM CGP 54626 significantly alters synaptic plasticity by blocking GABAB-mediated inhibition, as shown in Table 1 of Yamamura and Tateno (2024) .

Q. How is compound purity and activity verified for experimental reliability?

High-performance liquid chromatography (HPLC) and mass spectrometry are used to confirm purity (>97%, as per Santa Cruz Biotechnology and HY-101378 specifications). Functional validation includes dose-response curves in receptor binding assays and electrophysiological confirmation of antagonist activity .

Advanced Research Questions

Q. How do researchers mitigate off-target effects when studying CGP 54626 in complex neural circuits?

  • Concentration Optimization : Use submaximal concentrations (e.g., 5 μM in slice studies) to avoid non-specific receptor interactions .
  • Genetic Validation : Combine pharmacological inhibition with GABAB receptor knockout models to confirm specificity.
  • Complementary Antagonists : Co-apply selective GABAB agonists (e.g., SKF 97541) to reverse observed effects, ensuring results are receptor-specific .

Q. What methodological challenges arise when comparing in vivo and ex vivo applications of CGP 54626?

  • Blood-Brain Barrier (BBB) Penetration : While CGP 54626’s hydrophobicity enhances membrane penetration in vitro, in vivo studies require verification of CNS bioavailability via microdialysis or behavioral assays .
  • Dose Adjustment : Ex vivo slices (e.g., 5 μM in auditory cortex) may require lower concentrations than systemic in vivo administration due to direct tissue exposure .
  • Control for Metabolites : Monitor for hydrolysis products (e.g., phosphinic acid derivatives) that may interfere with results .

Q. How can contradictory findings on receptor modulation (e.g., Bmax vs. KD values) be resolved?

Discrepancies in receptor density (Bmax) and binding affinity (KD) are addressed through:

  • Kinetic Binding Studies : Saturation binding assays with [3H]CGP 54626 to distinguish changes in receptor expression versus ligand-receptor interactions .
  • Cross-Validation : Western blotting or qPCR to correlate receptor protein/mRNA levels with functional data .
  • Species-Specific Factors : Note that mice (Bmax = 34.7 ± 0.51 fmol/mg) and Drosophila may exhibit divergent receptor dynamics due to evolutionary differences .

Q. What explains the variability in effective concentrations across experimental models (e.g., 4 nM IC50 vs. 50 μM in functional assays)?

  • Assay Sensitivity : Radioligand binding (IC50 = 4 nM) reflects direct receptor affinity, while functional assays (e.g., 50 μM in neuron stimulation) account for downstream signaling amplification and tissue penetration barriers .
  • Tissue-Specific Factors : Brain regions with high GABAB receptor density (e.g., hippocampus) may require lower concentrations than peripheral tissues .

Methodological Tables

Q. Table 1: Key Experimental Parameters for this compound

ParameterIn Vitro (Slice)In Vivo (Mouse)Drosophila
Effective Concentration5 μM 1–10 mg/kg 1.25 mM
Primary AssayElectrophysiologyRadioligand BindingBehavioral Assay
Validation MethodIPSC Inhibition[3H]CGP 54626 BmaxEthanol Tolerance

Q. Table 2: Resolving Data Contradictions

ObservationMethodological ResolutionEvidence Source
High IC50 in functional vs. binding assaysAccount for signal amplification and tissue barriers
Species-specific Bmax valuesCross-validate with receptor expression assays

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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